

physical and chemical properties of 2,3-Difluorophenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3-Difluorophenylboronic acid**

Cat. No.: **B055698**

[Get Quote](#)

An In-depth Technical Guide to **2,3-Difluorophenylboronic Acid**: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

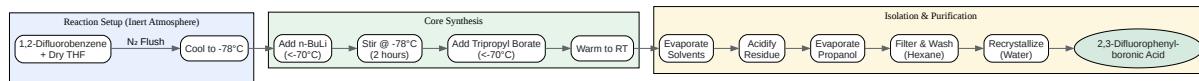
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties.^[1] **2,3-Difluorophenylboronic acid** (CAS No. 121219-16-7) has emerged as a pivotal building block in this domain. Its unique electronic profile, conferred by the vicinal fluorine atoms on the phenyl ring, makes it a valuable reagent for synthesizing complex organic molecules, particularly through transition metal-catalyzed cross-coupling reactions.^[2] This guide offers a comprehensive overview of the physical and chemical properties, synthesis, and key applications of **2,3-Difluorophenylboronic acid**, with a focus on its utility for researchers, chemists, and professionals in pharmaceutical development.

Core Physicochemical Properties

2,3-Difluorophenylboronic acid is typically a white to light beige crystalline powder.^{[3][4]} The presence of two electron-withdrawing fluorine atoms ortho and meta to the boronic acid moiety significantly influences its reactivity and stability. Like many boronic acids, it can exist in equilibrium with its cyclic anhydride form, a trimeric boroxine, especially upon dehydration.^[5] This is often indicated by suppliers noting the product "contains varying amounts of Anhydride".

Table 1: Physicochemical Data for **2,3-Difluorophenylboronic Acid**

Property	Value	Source(s)
CAS Number	121219-16-7	[3][4][6]
Molecular Formula	C ₆ H ₅ BF ₂ O ₂	[3][4][6]
Linear Formula	F ₂ C ₆ H ₃ B(OH) ₂	
Molecular Weight	157.91 g/mol	[3][4][6]
Appearance	White to light beige/yellow crystalline powder	[3][4]
Melting Point	95 °C (decomposes)	[3][4][6]
Boiling Point	274.8 ± 50.0 °C at 760 mmHg (Predicted)	[3][6]
Density	1.35 - 1.4 g/cm ³ (Predicted)	[2][3][6]
Storage Temperature	0-6°C, Keep in a dark, dry place	[3][6][7]


Synthesis Pathway

The standard laboratory and industrial synthesis of **2,3-Difluorophenylboronic acid** involves the ortho-lithiation of 1,2-difluorobenzene followed by borylation.[3][4] The procedure requires anhydrous conditions and low temperatures to control the highly reactive organolithium intermediate.

Experimental Protocol: Synthesis from 1,2-Difluorobenzene

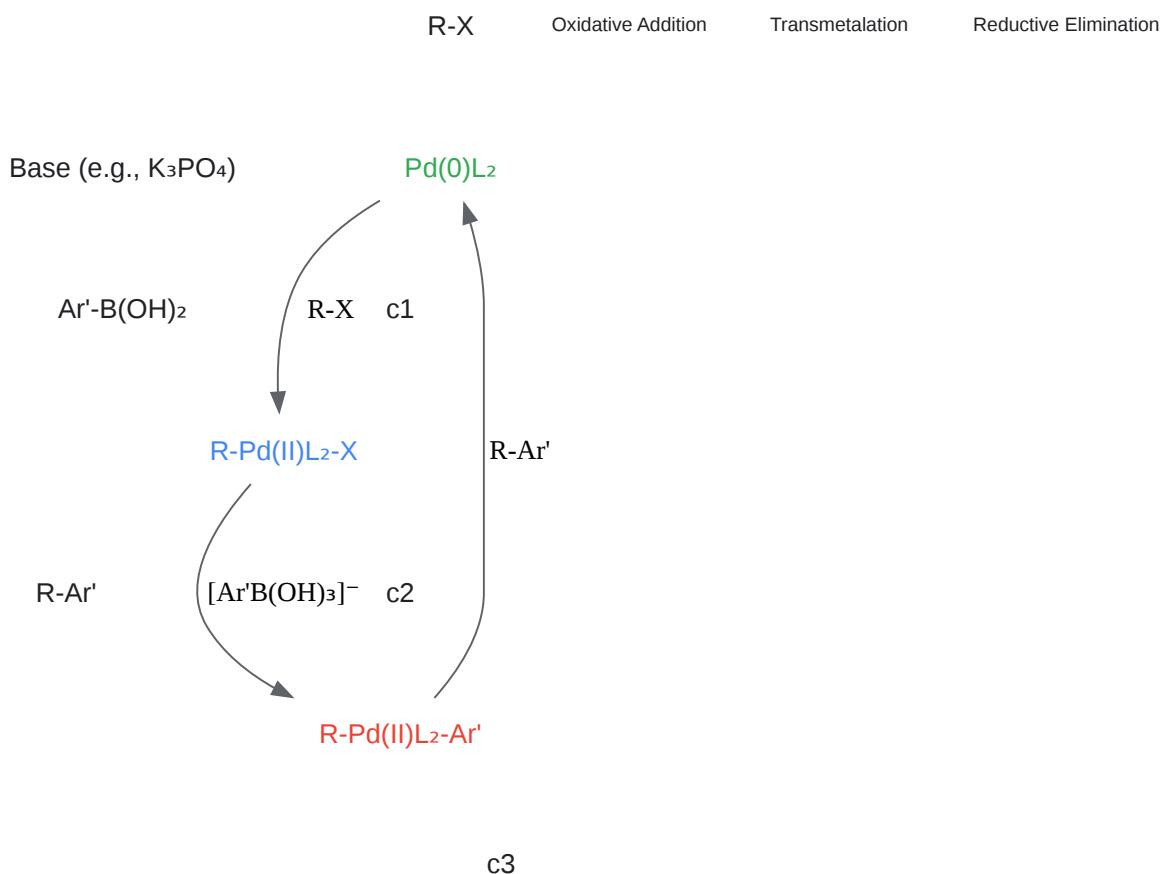
- Reaction Setup: Equip a 1 L three-necked flask with a mechanical stirrer, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet. Place 1,2-difluorobenzene (0.35 mol) and dry tetrahydrofuran (THF, 400 ml) into the flask.[3][4]

- Inert Atmosphere: Flush the entire system with dry nitrogen gas and maintain a slight positive pressure of nitrogen throughout the reaction.[3][4]
- Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[3][4]
- Lithiation: Add n-butyllithium (2.5 M in hexane, 0.35 mol) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.[3][4]
- Stirring: After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.[3][4]
- Borylation: Add tripropyl borate (0.35 mol) dropwise, again maintaining the reaction temperature below -70 °C.[3][4]
- Warm-up: Once the addition of the borate is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature with continuous stirring.[3][4]
- Work-up: Remove the solvents by evaporation under reduced pressure. Acidify the resulting thick residue.[3][4]
- Isolation & Purification: Evaporate the propanol formed during acidification. Filter the remaining solid, wash it thoroughly with hexane, and recrystallize from water to yield the final white crystalline product.[3][4]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,3-Difluorophenylboronic acid**.

Chemical Reactivity and Key Applications


The primary utility of **2,3-Difluorophenylboronic acid** lies in its role as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming C-C bonds.[4][8]

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction couples the organoborane with an aryl, vinyl, or alkyl halide or triflate.[8] Boronic acids are attractive reagents due to their stability, low toxicity, and commercial availability. The introduction of the 2,3-difluorophenyl moiety is highly desirable in medicinal chemistry for creating novel active pharmaceutical ingredients (APIs).[1][2]

Mechanistic Insight: The catalytic cycle involves three key steps:

- Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (R-X) bond, forming a Pd(II) complex.
- Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
- Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the active Pd(0) catalyst.[8]

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity Challenges: Protodeboronation

A significant challenge when using ortho-fluorinated phenylboronic acids is their susceptibility to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.^{[8][9]} This process is often accelerated by the basic and aqueous conditions required for the Suzuki coupling.^[5] To overcome this, highly active catalyst systems and optimized reaction

conditions are crucial to ensure that the rate of cross-coupling is significantly faster than the rate of boronic acid decomposition.[9][10]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from methods developed for fast coupling of unstable fluorinated boronic acids.[8][9]

- **Vial Preparation:** To a reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv) and **2,3-difluorophenylboronic acid** (1.5 mmol, 1.5 equiv).
- **Catalyst Addition:** Add a highly active palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst, 0.02 mmol, 2 mol%).[8][9]
- **Inert Atmosphere:** Seal the vial and carefully replace the atmosphere with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
- **Solvent Addition:** Add degassed, anhydrous THF (2 mL) via syringe.[8]
- **Base Addition:** Add a degassed 0.5 M aqueous solution of a suitable base like potassium phosphate (K_3PO_4 , 4 mL).[8][9]
- **Reaction:** Stir the biphasic mixture vigorously at room temperature or slightly elevated temperatures (e.g., 40 °C) for 30 minutes to 2 hours.[9] Monitor progress by TLC or LC-MS.
- **Quenching and Extraction:** Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity and reactivity of **2,3-difluorophenylboronic acid**.

Stability and Storage:

- **Moisture:** The compound is sensitive to moisture and can undergo intermolecular dehydration to form boroxines.^[5] It should be stored in a tightly sealed container.^{[2][7]}
- **Temperature and Light:** Store in a cool, dry, and dark place. Refrigeration (0-6 °C) is recommended for long-term storage to minimize thermal degradation.^{[3][6][7]}
- **Incompatibilities:** Avoid contact with strong acids and strong bases, as these can promote decomposition.^[7]

Safety Precautions:

- **Hazards:** **2,3-Difluorophenylboronic acid** is classified as an irritant, causing skin, eye, and respiratory irritation.^[3] It is also harmful if swallowed (Acute Toxicity, Oral, Category 4).^[7]
- **Personal Protective Equipment (PPE):** Always use appropriate PPE, including chemical safety goggles, gloves, and a lab coat.^[7] If dust is generated, use a particle respirator (e.g., N95).^[11]
- **Handling:** Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.^[7] Wash hands thoroughly after handling.^[7]
- **Fire:** In case of fire, use water spray, carbon dioxide, dry chemical, or chemical foam.^[7] Hazardous decomposition products include carbon oxides, hydrogen fluoride, and boron oxides.^{[7][11]}

Conclusion

2,3-Difluorophenylboronic acid is a versatile and powerful reagent in modern organic synthesis. Its value as a fluorinated building block, particularly in the pharmaceutical industry, is well-established. While its reactivity in Suzuki-Miyaura cross-coupling is its most prominent application, researchers must be cognizant of the potential for protodeboronation. By employing advanced, highly active catalyst systems and carefully controlled reaction conditions, the challenges associated with its stability can be effectively managed. A thorough understanding of its physicochemical properties and adherence to proper handling and storage protocols are paramount to ensuring its successful application in the synthesis of novel and complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. echemi.com [echemi.com]
- 4. 2,3-Difluorophenylboronic acid | 121219-16-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. jnfuturechemical.com [jnfuturechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 2,3-Difluorophenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b055698#physical-and-chemical-properties-of-2-3-difluorophenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com